Leucylvaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72121-02-9 | |
| Record name | NSC524458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Leucylvaline chemical structure and properties
An In-Depth Technical Guide to Leucylvaline: Structure, Properties, and Applications
Foreword
As a Senior Application Scientist, my focus extends beyond mere data points to the underlying principles that govern molecular behavior and analytical outcomes. This guide is crafted for fellow researchers, scientists, and drug development professionals who require a comprehensive understanding of the dipeptide this compound. We will move from its fundamental chemical identity to its synthesis, characterization, and biological significance. The methodologies presented are not just recipes but are framed as self-validating systems, designed to ensure the integrity and reproducibility of experimental results. Every piece of quantitative data, every protocol, is a step toward unlocking the full potential of this molecule in your research and development endeavors.
Molecular Identity and Chemical Structure
This compound is a dipeptide, an organic compound formed when two amino acids, Leucine and Valine, are joined by a peptide bond.[1] This linkage occurs between the carboxyl group of Leucine and the amino group of Valine. As an incomplete product of protein digestion or catabolism, it is found in various biological contexts and has been identified in foods such as chicken and pork.[1] Its significance is increasingly recognized in physiological and cell-signaling processes.[2]
Core Identifiers
A precise understanding of any molecule begins with its fundamental identifiers. For this compound, these are critical for database searches, regulatory submissions, and accurate experimental documentation.
| Identifier | Value | Source |
| IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |
| Molecular Weight | 230.30 g/mol | [3][4] |
| CAS Number | 72121-02-9 (DL-Leucyl-DL-valine); 13588-95-9 (L-Leucyl-L-valine) | [3][4] |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | [3] |
| InChIKey | MDSUKZSLOATHMH-UHFFFAOYSA-N (for the non-stereospecific form) | [1][3] |
Note: The specific stereoisomer (e.g., L-Leucyl-L-valine) will have a different InChIKey (MDSUKZSLOATHMH-IUCAKERBSA-N) to reflect its defined stereochemistry.[4]
Structural Visualization
The spatial arrangement of atoms dictates the molecule's function. This compound, being composed of two branched-chain amino acids (BCAAs), possesses a distinct aliphatic character. The most common biologically active form is L-Leucyl-L-valine.
Caption: 2D chemical structure of L-Leucyl-L-valine.
Physicochemical Properties
The physical and chemical properties of this compound are foundational to its handling, formulation, and mechanism of action. These properties influence its solubility, stability, and ability to interact with biological systems.
| Property | Value | Comments and Context | Source |
| Physical State | Solid / Crystalline Powder | Typical for dipeptides and their constituent amino acids at standard temperature and pressure. | [3][5][6] |
| Water Solubility | 8.43 g/L (Predicted) | The presence of amino and carboxyl groups allows for hydrogen bonding, making it soluble in water. Constituent amino acids L-Leucine and L-Valine have water solubilities of ~24 g/L and ~85 g/L at 25°C, respectively. | [1][5][7] |
| logP | -1.1 to -2.0 | The negative value indicates a hydrophilic character, consistent with its water solubility. The branched alkyl side chains contribute some lipophilicity, but this is outweighed by the polar backbone. | [1][3][4] |
| pKa (Strongest Acidic) | 4.06 (Predicted) | Corresponds to the carboxylic acid group. This value is crucial for understanding its charge state in different pH environments, such as physiological pH (~7.4). | [1] |
| pKa (Strongest Basic) | 8.43 (Predicted) | Corresponds to the primary amine group. Together with the acidic pKa, this defines the isoelectric point and buffering range of the molecule. | [1] |
| Polar Surface Area | 92.42 Ų | This value is indicative of the molecule's potential to form hydrogen bonds and is a key parameter in predicting membrane permeability and oral bioavailability. | [1] |
Synthesis and Characterization
Biosynthesis of Precursors
While this compound itself is a product of proteolysis, its constituent amino acids, Leucine and Valine, are synthesized in plants and microorganisms through complex, multi-enzyme pathways.[8] Both pathways start from pyruvate. Valine synthesis involves a four-enzyme process, while the Leucine pathway extends from the Valine pathway intermediate, 2-keto-isovalerate.[9][10][11] Understanding these pathways is critical for metabolic engineering efforts aimed at producing these amino acids.[12]
Chemical Synthesis
The synthesis of dipeptides like this compound is a cornerstone of medicinal chemistry and drug discovery. A generalized workflow for solid-phase peptide synthesis (SPPS) provides a reliable and automatable method for its production.
Causality in Synthesis: The choice of SPPS is deliberate; it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound peptide. The use of protecting groups (e.g., Fmoc for the amine, tBu for the carboxyl) is essential to prevent unwanted side reactions and ensure the correct peptide sequence is formed.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Analytical Characterization Protocols
The identity and purity of synthesized this compound must be rigorously confirmed. The following protocols represent a self-validating system where orthogonal techniques (mass vs. structure) provide unambiguous confirmation.
Principle: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry provides a highly accurate mass measurement of the molecule, confirming its elemental composition.
-
Sample Preparation:
-
Dissolve 1 mg of the synthesized peptide in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid is crucial as it aids in the protonation of the molecule, forming the [M+H]⁺ ion necessary for ESI.
-
Perform serial dilutions to a final concentration of 1-10 µM.
-
-
Instrumentation (LC-MS/MS):
-
LC System: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the dipeptide (e.g., 5-95% B over 10 minutes).
-
MS Detector: ESI-QTOF Mass Spectrometer in positive ion mode.
-
-
Data Acquisition:
-
Acquire full scan MS data over a mass range of m/z 100-500.
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For this compound (C₁₁H₂₂N₂O₃, monoisotopic mass 230.1630 Da), the expected m/z will be 231.1708.[3][4]
-
For structural confirmation, perform tandem MS (MS/MS) on the precursor ion (m/z 231.17). Key fragment ions would correspond to the loss of the valine or leucine residue.[13]
-
Principle: Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of each proton and carbon atom, confirming the covalent structure and stereochemistry.
-
Sample Preparation:
-
Dissolve 5-10 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its simplicity, but DMSO-d₆ will allow for the observation of exchangeable amide and amine protons.
-
-
Instrumentation:
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum. This will show distinct signals for the different types of protons (e.g., Cα-H, Cβ-H, methyl protons).
-
¹³C NMR: Acquire a 1D carbon spectrum to identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the Leucine and Valine residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous assignment of both ¹H and ¹³C signals.
-
-
Data Analysis:
Biological Properties and Applications
While often considered simply an intermediate in protein metabolism, this compound exhibits specific biological activities that are of interest to researchers in nutrition, exercise physiology, and drug development.
Role in Cellular Stress Response
Recent research has highlighted the role of this compound, particularly as a component of whey protein hydrolysate (WPH), in modulating the cellular stress response.
-
Heat Shock Proteins (HSPs): Studies in rats have shown that administration of Leucyl-valine can increase the expression of HSP90 in skeletal muscle following exercise.[2] HSPs are molecular chaperones that are critical for maintaining cellular homeostasis and protecting cells from damage induced by stressors like intense exercise.[2]
-
Signaling Pathways: The same research suggests that Leucyl-valine may influence key metabolic signaling pathways by increasing the phosphorylation of mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase).[2] These pathways are central regulators of protein synthesis, cell growth, and energy balance.
Caption: Potential biological impact of this compound on cellular pathways.
Applications in Research and Development
-
Nutraceuticals and Sports Nutrition: As a bioactive peptide found in whey hydrolysates, this compound is relevant to the development of supplements aimed at improving exercise recovery and muscle adaptation.[2]
-
Drug Delivery: Dipeptide structures are recognized by specific transporters in the body, such as PepT1.[17] This raises the possibility of using this compound or similar dipeptides as carriers to improve the absorption and delivery of therapeutic agents.
-
Metabolomics: As a known metabolite, this compound can serve as a biomarker for protein turnover or the consumption of certain foods.[1]
Conclusion
This compound is more than a simple combination of two amino acids; it is a distinct chemical entity with specific physicochemical properties and emerging biological significance. For the researcher, a thorough understanding of its structure, synthesis, and analytical characterization is paramount to ensuring data integrity. For the drug developer, its role in cellular signaling and potential as a bioactive component in formulations presents exciting opportunities. The protocols and data within this guide provide a robust framework for investigating and harnessing the potential of this compound in a scientifically rigorous manner. Future research should focus on further elucidating its specific mechanisms of action and exploring its therapeutic and nutritional applications.
References
- 1. Showing Compound Leucyl-Valine (FDB111965) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H22N2O3 | CID 352038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. Leucine - Wikipedia [en.wikipedia.org]
- 9. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 10. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hmdb.ca [hmdb.ca]
- 15. bmse000052 L-Valine at BMRB [bmrb.io]
- 16. bmse000920 L-Leucine at BMRB [bmrb.io]
- 17. benchchem.com [benchchem.com]
Methodological & Application
In the landscape of scientific research, precision in language is paramount, not only for clear communication but also for effective information discovery. For researchers investigating the dipeptide Leucylvaline, a molecule with implications in various biological processes, leveraging specific, long-tail keywords is crucial for accessing relevant literature, methodologies, and troubleshooting resources. This guide provides a comprehensive list of SEO-driven, long-tail keywords categorized by researcher intent, designed to streamline the process of content creation for application notes and protocols aimed at the scientific community.
The following table is structured to align with the distinct phases of scientific inquiry, from foundational exploration to comparative validation. By understanding and utilizing these keywords, creators of scientific content can ensure their work is readily discoverable by researchers, scientists, and drug development professionals at every stage of their investigation into this compound.
| Category | Long-tail Keyword |
| Foundational & Exploratory | This compound synthesis and purification methods |
| biological activity of this compound dipeptide | |
| This compound CAS number and chemical properties | |
| discovery and natural sources of this compound | |
| This compound mechanism of action in cells | |
| thermodynamic properties of this compound | |
| This compound solubility in different solvents | |
| crystal structure of this compound | |
| potential therapeutic targets of this compound | |
| in vitro stability of this compound | |
| This compound peptide bond hydrolysis rate | |
| spectroscopic analysis of this compound (NMR, IR, Mass Spec) | |
| This compound as a building block in peptide synthesis | |
| enzymatic synthesis of this compound | |
| This compound role in metabolic pathways | |
| Methodological & Application | This compound solid-phase peptide synthesis protocol |
| quantitative analysis of this compound by HPLC | |
| This compound detection using mass spectrometry | |
| cell-based assays for this compound activity | |
| protocol for this compound enzymatic cleavage assay | |
| application of this compound in drug delivery systems | |
| use of this compound as a substrate for peptidases | |
| This compound in co-culture experiments | |
| methods for radiolabeling this compound | |
| This compound for enzyme inhibition screening | |
| protocol for assessing this compound cell permeability | |
| This compound in protein-peptide interaction studies | |
| application of this compound in proteomics research | |
| This compound as a standard in amino acid analysis | |
| formulating this compound for in vivo studies | |
| Troubleshooting & Optimization | improving this compound yield in solid-phase synthesis |
| troubleshooting this compound aggregation issues | |
| optimizing HPLC separation of this compound diastereomers | |
| preventing this compound degradation in solution | |
| addressing poor solubility of this compound derivatives | |
| troubleshooting this compound mass spectrometry fragmentation | |
| optimizing buffer conditions for this compound assays | |
| minimizing racemization during this compound synthesis | |
| challenges in this compound purification and solutions | |
| improving the stability of this compound in cell culture media | |
| troubleshooting low signal in this compound binding assays | |
| optimization of this compound reaction conditions | |
| avoiding side reactions in this compound chemical modification | |
| method refinement for this compound quantification in complex matrices | |
| enhancing the resolution of this compound in chromatography | |
| Validation & Comparative | comparing this compound with other dipeptide analogs |
| validation of this compound's biological activity in vitro vs in vivo | |
| comparative analysis of this compound synthesis methods | |
| cross-validation of this compound quantification methods | |
| comparing the efficacy of this compound to Valyl-leucine | |
| structural comparison of this compound and its isomers | |
| validation of a this compound-specific antibody | |
| comparative study of this compound's effect on different cell lines | |
| assessing the specificity of this compound as an enzyme substrate | |
| comparing the metabolic stability of this compound and its derivatives | |
| validation of this compound as a biomarker | |
| comparative docking studies of this compound with target proteins | |
| head-to-head comparison of this compound and other peptide inhibitors | |
| validation of analytical methods for this compound according to ICH guidelines | |
| comparative analysis of this compound's pharmacokinetic properties |
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Leucylvaline in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Leucylvaline. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the materials we use. This document is designed to build trust by offering clear, scientifically grounded protocols that ensure safety and regulatory compliance, moving beyond a simple product sheet to a comprehensive operational directive.
Core Principle: Hazard Assessment and the Central Role of the Safety Data Sheet (SDS)
Before any disposal procedure is initiated, a thorough hazard assessment is paramount. For this compound, a dipeptide composed of L-leucine and L-valine, the primary source for this assessment is the manufacturer's Safety Data Sheet (SDS).
According to supplier SDS, pure, solid this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] This initial classification is the foundation of our disposal strategy. However, it is critical to understand that this applies only to the pure, uncontaminated product. The moment this compound is mixed with a solvent, reagent, or biological material, the hazard profile of the resulting mixture dictates the disposal path.
Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [2] |
| Molecular Weight | 230.30 g/mol | [2][3] |
| Appearance | White powder/solid | |
| Melting Point | > 300 °C / 572 °F | |
| Bioaccumulation | Bioaccumulation is not expected (log Pow: -1.52) | |
| Hazard Classification | Not a hazardous substance or mixture |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Even when handling substances classified as non-hazardous, adherence to standard laboratory PPE protocols is mandatory to minimize exposure and prevent contamination.
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection : Use nitrile or latex gloves. Inspect gloves for integrity before use and dispose of them properly after handling.
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : Not typically required for handling small quantities in a well-ventilated area. If weighing out large quantities that may generate dust, work within a fume hood or wear an N95-rated dust mask.[1]
The Disposal Decision Workflow
The correct disposal path for this compound waste is determined by its state (solid or liquid) and whether it has been contaminated with other substances. This decision process is crucial for maintaining a safe and compliant laboratory environment.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide explicit, actionable guidance for the most common scenarios involving this compound waste.
Protocol 1: Disposal of Uncontaminated, Solid this compound
This protocol applies to expired, unused, or residual pure this compound powder.
-
Objective : To safely containerize pure this compound for institutional waste collection.
-
Materials :
-
Waste container (e.g., screw-cap polypropylene jar or original product container)
-
"Non-Hazardous Chemical Waste" label
-
Spatula or scoop
-
-
Procedure :
-
Perform all transfers in a fume hood or other ventilated area to prevent dust inhalation.[4]
-
If not using the original container, obtain a clean, dry waste container made of a compatible material (plastic is preferred).[5]
-
Affix a "Non-Hazardous Chemical Waste" label to the container. Clearly write "this compound" and any other identifiers (e.g., CAS number) on the label.
-
Carefully transfer the solid this compound waste into the container.
-
Securely close the container lid. Ensure it is tightly sealed to prevent spills or dust release.
-
Store the container in a designated waste accumulation area, away from incompatible materials.
-
Contact your institution's Environmental Health & Safety (EHS) or equivalent department for pickup. Do not discard in the regular solid waste trash.
-
Protocol 2: Disposal of this compound Contaminated with Hazardous Materials
This is the most critical protocol. When this compound is part of a mixture, the entire mixture is classified according to its most hazardous component.[6]
-
Objective : To safely collect and label hazardous waste containing this compound for disposal in accordance with EPA and institutional regulations.[7][8]
-
Causality : The Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle to grave."[7] Mixing a non-hazardous substance with a hazardous one renders the entire volume hazardous. Segregation is key to preventing dangerous reactions and ensuring compliant disposal.[9][10]
-
Procedure :
-
Identify the Hazard : Consult the SDS for all components in the mixture to determine the primary hazard (e.g., Ignitability, Corrosivity, Reactivity, Toxicity).[5]
-
Select a Container : Choose a waste container that is chemically compatible with ALL components of the mixture. For example, do not store acidic solutions in metal containers or hydrofluoric acid in glass.[8][9] The container must have a secure, leak-proof screw cap.[7]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[10]
-
Detail the Contents : On the label, list the full chemical name and approximate percentage of every single component, including this compound and water. Do not use abbreviations or chemical formulas.[9][10]
-
Accumulate Waste : Perform all waste transfers inside a chemical fume hood.[10] Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Keep Closed : The waste container must be kept securely closed at all times, except when you are actively adding waste to it.[5][6]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9] Ensure secondary containment is used to capture any potential leaks.
-
Arrange Disposal : Contact your EHS department for pickup according to their schedule.
-
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is essential.
-
For Solid Spills (Pure this compound) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, taking care to avoid generating dust.[1]
-
Collect the swept material and any contaminated cleaning supplies (e.g., paper towels) in a sealed container.
-
Label the container as "Spill Debris: this compound" and dispose of it as non-hazardous chemical waste via EHS.[6]
-
-
For Liquid Spills (Solutions) :
-
If the solution contains flammable solvents, eliminate all ignition sources immediately.
-
Contain the spill using absorbent pads or other inert material.
-
Collect the absorbent material and place it in a sealed container.
-
The spill debris is now considered hazardous waste. Label and dispose of it according to Protocol 2.[6]
-
Trust Through Self-Validation: The Importance of Documentation and Training
A disposal protocol is only as effective as its implementation. To ensure trustworthiness and a self-validating safety system:
-
Training : All laboratory personnel who generate chemical waste must be trained on these procedures, the location of the Chemical Hygiene Plan (CHP), and the specific hazards of the chemicals they use.[11][12]
-
Documentation : Maintain accurate records of waste generation. Labels on waste containers must be complete and legible.
-
Consultation : When in doubt, always treat waste as hazardous and consult with your institution's EHS department. They are the ultimate authority on disposal compliance for your facility.[6]
By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C11H22N2O3 | CID 352038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leu-Val | C11H22N2O3 | CID 6993116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. compliancy-group.com [compliancy-group.com]
- 12. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Leucylvaline
As laboratory professionals, our commitment to safety is as fundamental as our pursuit of scientific discovery. While Leucylvaline, a dipeptide composed of the essential amino acids Leucine and Valine, is not classified as a hazardous substance, a disciplined approach to personal protective equipment (PPE) and safe handling is paramount.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any laboratory work commences, a thorough risk assessment is essential.[4] While the Safety Data Sheets (SDS) for the constituent amino acids, L-Leucine and L-Valine, do not indicate significant hazards, it is a best practice to treat all chemical compounds with a degree of caution.[1][2][3] The primary risks associated with handling this compound in its solid form are the potential for inhalation of fine dust particles and eye contact, which can cause mechanical irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a critical component of safe laboratory practice and is mandated by OSHA's laboratory standards.[5][6][7] For handling this compound, the following PPE is recommended to minimize exposure and ensure personal safety.[8]
Eye and Face Protection
-
Rationale: To prevent airborne powder or splashes of this compound solutions from coming into contact with the eyes.[9]
-
Recommendation: Wear safety glasses with side shields at all times in the laboratory.[4][10] If there is a significant risk of splashing, such as when preparing concentrated solutions, a face shield should be worn in addition to safety glasses.[9][11]
Hand Protection
-
Rationale: To prevent direct skin contact with the chemical.
-
Recommendation: Nitrile gloves are recommended due to their chemical resistance and durability.[4][11] It is crucial to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[10][12]
Body Protection
-
Rationale: To protect the skin and personal clothing from spills and contamination.[10][13]
-
Recommendation: A standard laboratory coat should be worn at all times.[4][5] Ensure the lab coat is fully buttoned to provide maximum protection. For procedures with a higher risk of spills, a chemically resistant apron may be worn over the lab coat.
Respiratory Protection
-
Rationale: To prevent the inhalation of fine powder, especially when handling larger quantities.
-
Recommendation: Under normal laboratory conditions with small quantities, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of airborne dust, it is advisable to work in a chemical fume hood or wear a NIOSH-approved respirator.[7][12]
Summary of Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Handling bulk quantities of powder | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended to work in a fume hood or wear a respirator |
| Transferring solutions | Safety glasses with side shields (consider face shield for large volumes) | Nitrile gloves | Lab coat | Not required |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that all safety aspects are considered before and during the handling of this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Although this compound is not considered hazardous, familiarize yourself with any available safety information.[12]
-
Designate a Work Area: Prepare a clean and uncluttered workspace. If handling powder, it is best to work in an area with good ventilation, such as a chemical fume hood, to minimize dust dispersion.[5][6]
-
Assemble all Necessary Materials: Have all required equipment, including PPE, weighing tools, solvents, and waste containers, readily available.
Handling this compound Powder
-
Don Appropriate PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Weighing: Carefully weigh the desired amount of this compound. Use anti-static weighing techniques to minimize powder dispersion.[4]
-
Solution Preparation: Slowly add the powder to the solvent to avoid splashing. Stir gently until fully dissolved.
Handling this compound Solutions
-
Don Appropriate PPE: Wear a lab coat, safety glasses, and nitrile gloves.
-
Transferring: Use appropriate tools, such as pipettes or graduated cylinders, to transfer solutions. Avoid direct contact with the solution.[5]
-
Labeling: Clearly label all containers with the name of the compound, concentration, date, and your initials.[10][14]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical aspect of laboratory safety and environmental responsibility.[5][15]
-
Solid Waste: Dispose of unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels) in a designated chemical waste container.[4]
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. However, always check your institution's specific guidelines for chemical waste disposal.[4] Never pour organic solvent solutions down the drain. These should be collected in a designated hazardous waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key stages of safely handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. uprm.edu [uprm.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. biovera.com.au [biovera.com.au]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. ipgsf.com [ipgsf.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Laboratory Safety Guidelines for Peptides & Chemicals [continentalpeptides.com]
- 9. osha.gov [osha.gov]
- 10. greenwgroup.com [greenwgroup.com]
- 11. watersafetyguy.org [watersafetyguy.org]
- 12. crystalgen.com [crystalgen.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 15. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
